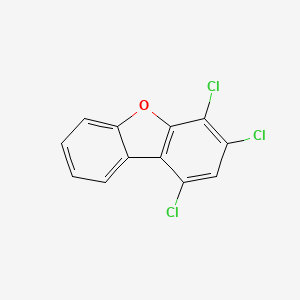
N-(2-Chlorophenacyl)imidazole nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chlorophenacyl)imidazole nitrate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 2-chlorophenacyl group attached to the imidazole ring, with a nitrate group as a counterion. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenacyl)imidazole nitrate typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a nitrating mixture of sulfuric acid and nitric acid. This reaction introduces a nitro group into the imidazole ring, which can then be further modified to obtain the desired compound .
Another approach involves the use of a mixture of nitric acid and acetic anhydride, which has been shown to produce N-nitro derivatives of imidazole . The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chlorophenacyl)imidazole nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a wide range of imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chlorophenacyl)imidazole nitrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Chlorophenacyl)imidazole nitrate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the 2-chlorophenacyl group may enhance the compound’s binding affinity and specificity for certain targets. The nitrate group can also play a role in the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitroimidazole: Another imidazole derivative with a nitro group, known for its antimicrobial properties.
4(5)-Nitroimidazole: A nitroimidazole with different substitution patterns, used in various chemical and biological studies.
2,4(5)-Dinitroimidazole: A compound with two nitro groups, exhibiting unique chemical and biological properties.
Uniqueness
N-(2-Chlorophenacyl)imidazole nitrate is unique due to the presence of the 2-chlorophenacyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various research and industrial applications.
Eigenschaften
| 24155-31-5 | |
Molekularformel |
C11H10ClN3O4 |
Molekulargewicht |
283.67 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;nitrate |
InChI |
InChI=1S/C11H9ClN2O.NO3/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14;2-1(3)4/h1-6,8H,7H2;/q;-1/p+1 |
InChI-Schlüssel |
PTAOIBUKLJOTDE-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C[NH+]2C=CN=C2)Cl.[N+](=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)









